Diethyl (oxetan-3-ylidenemethyl)phosphonate
Overview
Description
Diethyl (oxetan-3-ylidenemethyl)phosphonate is an organophosphorus compound with the molecular formula C₈H₁₅O₄P. It is characterized by the presence of a phosphonate group attached to an oxetane ring, making it a unique and versatile compound in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (oxetan-3-ylidenemethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with an appropriate oxetane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl (oxetan-3-ylidenemethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl (oxetan-3-ylidenemethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing into its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of diethyl (oxetan-3-ylidenemethyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
Uniqueness
Diethyl (oxetan-3-ylidenemethyl)phosphonate is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity compared to other phosphonates. This structural feature makes it particularly valuable in the synthesis of novel organic compounds .
Properties
IUPAC Name |
3-(diethoxyphosphorylmethylidene)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O4P/c1-3-11-13(9,12-4-2)7-8-5-10-6-8/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSCZIVKLQZURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C=C1COC1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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